5-溴-2-(2,3-二氢-1H-吲哚-1-基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

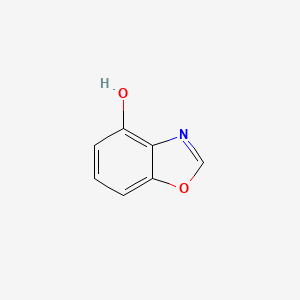

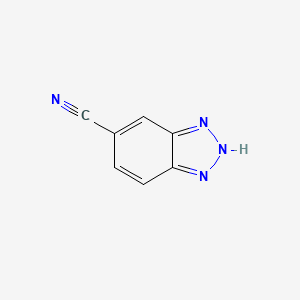

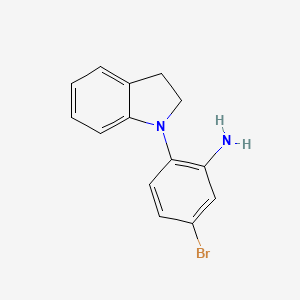

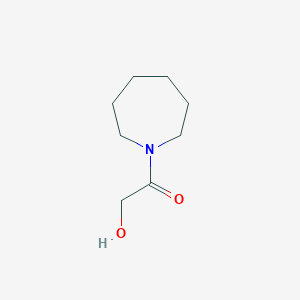

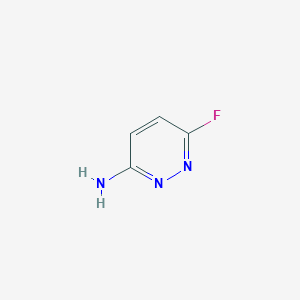

“5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine” is a chemical compound with the molecular formula C14H13BrN2 . It is a derivative of indole, a heterocyclic compound that is a core part of many natural products and drugs .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of 5-bromo-1-decylindolin-2-one was achieved without isolation of the intermediate hydrazone by the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine” can be analyzed based on its molecular formula C14H13BrN2 . The compound contains a bromine atom, which can participate in various interactions such as C–Br···π (ring) interactions .

Chemical Reactions Analysis

While specific chemical reactions involving “5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine” are not available in the retrieved data, indole derivatives are known to undergo a variety of chemical reactions. For instance, the Wolff–Kishner reduction, a reaction used for the deoxygenation of carbonyl compounds, has been used in the synthesis of related compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine” can be inferred from its molecular formula C14H13BrN2 . Further details about its specific physical and chemical properties are not available in the retrieved data.

科学研究应用

Synthesis of Bioactive Molecules

This compound is utilized in the synthesis of various bioactive molecules. For instance, it serves as a precursor in the creation of indole inhibitors that are being explored for the treatment of arthritic diseases . The indole moiety is a common structure found in many natural products and drugs, and its derivatives are known to exhibit a wide range of biological activities.

Antimicrobial and Antioxidant Applications

The derivatives of 5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine have been studied for their antimicrobial and antioxidant properties. These compounds have shown potential in inhibiting the growth of various bacterial and fungal pathogens, which could lead to new treatments for infectious diseases .

Anti-Corrosion Potential

In the industrial sector, these derivatives have been evaluated for their anti-corrosion potential. They can be applied as corrosion inhibitors on metals, protecting them from corrosive environments and extending their lifespan, which is crucial for maintaining infrastructure and machinery .

Molecular Docking Studies

Molecular docking studies have been performed using indole derivatives to explore their potential as anti-HIV agents. These studies help in understanding how these compounds interact with viral proteins and can lead to the development of new antiviral drugs .

Crystal Structure Analysis

The crystal structure of indole derivatives, including 5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine, is analyzed to understand their molecular geometry and interactions. This information is vital for drug design and predicting the behavior of these compounds in biological systems .

Therapeutic Potential in Cancer Treatment

Indole derivatives are being investigated for their therapeutic potential in treating cancer. Their ability to target cancer cells and disrupt their proliferation makes them promising candidates for developing new oncological therapies .

未来方向

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This broad-spectrum binding ability makes them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives are generally influenced by their chemical structure, which can impact their bioavailability .

Result of Action

Indole derivatives are known to have a wide range of biological effects due to their interaction with multiple targets .

Action Environment

The action of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .

属性

IUPAC Name |

5-bromo-2-(2,3-dihydroindol-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2/c15-11-5-6-14(12(16)9-11)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSIEHFDUNLXTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[2-(4-aminoanilino)-2-oxoethyl]carbamate](/img/structure/B1282543.png)